6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one
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Overview
Description
6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one is a pyrimidine derivative. Pyrimidine derivatives are widespread in many natural biologically active molecules .
Synthesis Analysis
The synthesis of a similar uracil derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1 H,3 H)-dione, has been reported via a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide . The proposed reaction mechanism involves a Pd-catalyzed carbonylation of 2-chloro-1-phenylethan-1-one, leading to a β-ketoacylpalladium key intermediate .Molecular Structure Analysis
The molecular formula of 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one is C10H14N2OS. The molecular weight is 210.3 g/mol.Chemical Reactions Analysis
The synthesis of a similar compound, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1 H,3 H)-dione, involved a Pd-catalyzed carbonylation of 2-chloro-1-phenylethan-1-one . This led to a β-ketoacylpalladium key intermediate .Physical And Chemical Properties Analysis
The molecular formula of 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one is C10H14N2OS. The molecular weight is 210.3 g/mol.Scientific Research Applications
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, related to 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one, employs hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts to develop substituted derivatives through one-pot multicomponent reactions. These scaffolds have significant medicinal and pharmaceutical applications due to their bioavailability and broad synthetic applications. The review focuses on various synthetic pathways using these catalysts, highlighting the role of the pyranopyrimidine core in the development of lead molecules (Parmar, Vala, & Patel, 2023).
Anti-inflammatory Activities
Pyrimidines, including structures similar to 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one, exhibit a range of pharmacological effects such as anti-inflammatory properties. These effects are attributed to their ability to inhibit the expression and activities of various inflammatory mediators. The review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives, offering insights into their potent anti-inflammatory activities and guiding the development of new anti-inflammatory agents (Rashid et al., 2021).
Anti-Alzheimer's Potential
Pyrimidine derivatives are explored for their therapeutic potential against Alzheimer's disease. The structural versatility and non-toxic nature of pyrimidine scaffolds make them suitable for synthesizing compounds to treat neurological disorders. This review emphasizes the structure-activity relationship (SAR) studies of pyrimidine moieties as anti-Alzheimer's agents, highlighting ongoing research efforts to minimize adverse effects and improve the efficacy of anti-Alzheimer's drugs (Das et al., 2021).
Optoelectronic Applications
Research on quinazoline and pyrimidine derivatives, closely related to the chemical structure , reveals their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These derivatives are instrumental in creating novel optoelectronic materials by incorporating pyrimidine fragments into π-extended conjugated systems, enhancing electroluminescent properties and facilitating the development of materials for organic light-emitting diodes (OLEDs) (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Future Directions
Future research could focus on further understanding the properties and potential applications of 6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one. Given the interest in pyrimidine derivatives due to their presence in many biologically active molecules , this compound could be of interest in various fields of study.
properties
IUPAC Name |
6-cyclohexyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONPYGBTCPNBSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=O)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407663 |
Source
|
Record name | NSC103764 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclohexyl-2-mercaptopyrimidin-4-ol | |
CAS RN |
28811-81-6 |
Source
|
Record name | NSC103764 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC103764 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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